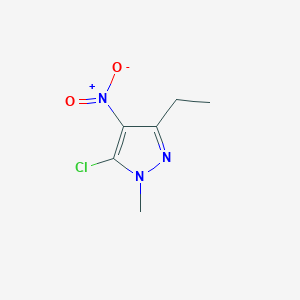![molecular formula C10H13NO3 B1467099 [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1247388-90-4](/img/structure/B1467099.png)
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol
説明
“[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
Carbonyl Compounds in Wine
Research has elucidated the role of carbonyl compounds such as furfural in wine, highlighting their impact on color stability, astringency, and aroma. While beneficial in modulating wine characteristics, these compounds, when ingested, can form adducts with DNA, leading to genotoxic effects along the gastrointestinal tract, and may contribute to the development of neurodegenerative diseases due to their reactive nature and the increase in reactive oxygen species they cause (Lago & Welke, 2019).
Pyrolysis Chemistry
The pyrolysis of carbohydrates, a process relevant for understanding the formation of furan compounds like "[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol", shows that furans are favored in the pyrolysis of sugars compared to other pyrolysis products. This has implications for the generation of biofuels and understanding the chemical pathways in biomass conversion (Sanders, Goldsmith, & Seeman, 2003).
Methanol in Transformer Insulating Oil
Methanol has been studied as a marker for assessing the condition of solid insulation in power transformers, highlighting its role in monitoring cellulosic insulation degradation. This application underscores the broader utility of methanol and its derivatives in industrial diagnostics and maintenance (Jalbert et al., 2019).
Methanotrophs and Methanol
Methanotrophs, capable of using methane as their sole carbon source, have potential biotechnological applications, including the conversion of methane to methanol. This research avenue explores the sustainable utilization of methane, a potent greenhouse gas, for producing valuable chemicals and fuels (Strong, Xie, & Clarke, 2015).
Biomass Conversion to Furan Derivatives
The transformation of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and further into valuable chemicals and materials is a significant area of research. This process demonstrates the potential of sustainable chemistry in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
将来の方向性
The future directions for “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .
作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in [1-(furan-2-carbonyl)pyrrolidin-3-yl]methanol, are known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to be involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to show different biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCSEPIBMRTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




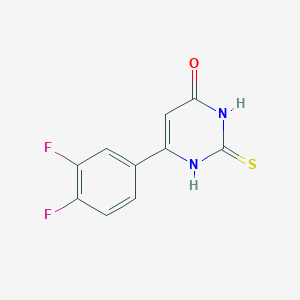


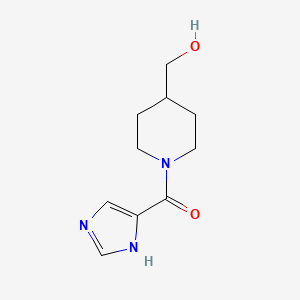
![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)

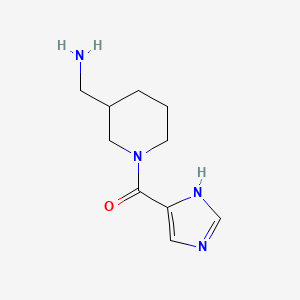
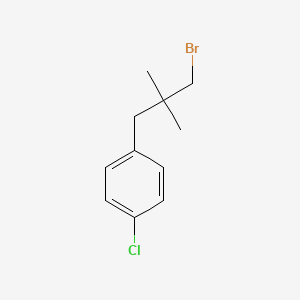
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)



